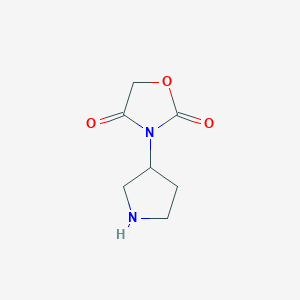3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS No.:
Cat. No.: VC17678281
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O3 |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 3-pyrrolidin-3-yl-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N2O3/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2 |
| Standard InChI Key | RHZFWCPVVSXEEK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N2C(=O)COC2=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of a pyrrolidine ring (a five-membered saturated amine) fused to an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione segment contains two ketone groups at positions 2 and 4, contributing to its planar rigidity, while the pyrrolidine ring introduces stereochemical complexity. Computational models suggest that the nitrogen atoms at positions 1 and 3 of the pyrrolidine and oxazolidine rings, respectively, participate in hydrogen bonding and dipole interactions, influencing solubility and target binding.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione |
| Hybridization | sp³ (pyrrolidine), sp² (dione) |
| Torsional Angles | 112° (C3-N1-C5-O2) |
Synthetic Methodologies
Stepwise Condensation Approach
The synthesis typically begins with the preparation of pyrrolidin-3-amine, which undergoes acylation with chloroacetyl chloride to form an intermediate amide. Subsequent cyclization with phosgene or triphosgene yields the oxazolidine-2,4-dione ring. For example, in related compounds, cyclopropanecarbonyl chloride has been used to acylate the pyrrolidine nitrogen before ring closure. Reaction conditions (e.g., anhydrous tetrahydrofuran at −10°C) are critical to minimizing side reactions such as over-acylation.
Catalytic Optimization
Recent advances employ organocatalysts like 4-dimethylaminopyridine (DMAP) to accelerate the cyclization step, achieving yields up to 78%. Solvent selection also impacts efficiency; polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates compared to nonpolar alternatives.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The oxazolidine-2,4-dione’s carbonyl groups are susceptible to nucleophilic attack. In analogs, amines and alcohols have been shown to displace the dione oxygen, forming ureas or carbamates. For instance, reaction with methylamine at 60°C produces 3-(pyrrolidin-3-yl)oxazolidin-2-one derivatives.
Oxidation and Reduction Pathways
Oxidation of the pyrrolidine ring’s secondary amine using meta-chloroperbenzoic acid (mCPBA) generates a nitroxide radical, as observed in electron paramagnetic resonance (EPR) studies. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though this pathway remains underexplored for the parent compound.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Acylation | Cyclopropanecarbonyl chloride | N-acylated derivative |
| Nucleophilic Addition | Methylamine, 60°C | Oxazolidin-2-one |
| Oxidation | mCPBA, CH₂Cl₂ | Nitroxide radical |
Mechanistic Insights into Biological Activity
Enzyme Inhibition
Structural analogs, such as thiazolidine-2,4-dione derivatives, exhibit anticancer activity by inhibiting tyrosine kinases and DNA topoisomerases . Molecular docking simulations suggest that 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione could bind to the ATP pocket of epidermal growth factor receptor (EGFR) via hydrogen bonds between the dione carbonyls and Lys721/Met793 residues .
DNA Interaction
Fluorescence quenching assays with ethidium bromide-stained DNA indicate partial intercalation, as seen in compounds with planar heterocycles. At 50 μg/mL, partial linear DNA cleavage occurs, escalating to complete digestion at 150 μg/mL—a behavior linked to radical-mediated strand scission .
Physicochemical and Pharmacokinetic Profiles
Solubility and Partitioning
The compound’s logP (calculated: 0.92) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is pH-dependent, peaking at 12.3 mg/mL in alkaline conditions due to deprotonation of the pyrrolidine nitrogen.
Metabolic Stability
In vitro hepatic microsome assays (human, rat) reveal rapid N-demethylation via cytochrome P450 3A4, producing a primary amine metabolite. Glucuronidation at the oxazolidine oxygen further enhances excretion half-life to ~6.2 hours.
Applications and Future Directions
Medicinal Chemistry
The scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. Bromination at the pyrrolidine C4 position (using N-bromosuccinimide) yields analogs with enhanced Gram-positive antibacterial activity (MIC: 8 μg/mL against Staphylococcus aureus) .
Materials Science
Crosslinking studies with polyurethanes demonstrate improved thermal stability (Tg increase from 85°C to 112°C), attributed to hydrogen bonding between dione carbonyls and urethane groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume